molecular formula C13H9F3N2O B13595872 N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide CAS No. 61350-01-4

N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide

Cat. No.: B13595872
CAS No.: 61350-01-4
M. Wt: 266.22 g/mol
InChI Key: QJUCVRVRFWBVTF-UHFFFAOYSA-N
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Description

N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring via a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide typically involves the reaction of 3-(trifluoromethyl)aniline with pyridine-2-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and reactors can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to modify the pyridine ring or the carboxamide group.

    Substitution: The trifluoromethyl group and the phenyl ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide is unique due to its combination of a trifluoromethyl group and a pyridine ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the pyridine ring provides a versatile platform for further functionalization and interaction with biological targets.

Properties

CAS No.

61350-01-4

Molecular Formula

C13H9F3N2O

Molecular Weight

266.22 g/mol

IUPAC Name

N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide

InChI

InChI=1S/C13H9F3N2O/c14-13(15,16)9-4-3-5-10(8-9)18-12(19)11-6-1-2-7-17-11/h1-8H,(H,18,19)

InChI Key

QJUCVRVRFWBVTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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